molecular formula C9H6ClFN2O B1378046 1-Acetyl-4-chloro-3-fluoro-7-azaindole CAS No. 1352393-92-0

1-Acetyl-4-chloro-3-fluoro-7-azaindole

Cat. No.: B1378046
CAS No.: 1352393-92-0
M. Wt: 212.61 g/mol
InChI Key: ZNKNXUUSXVZGFY-UHFFFAOYSA-N
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Description

1-Acetyl-4-chloro-3-fluoro-7-azaindole is a heterocyclic compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound belongs to the class of azaindoles, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-4-chloro-3-fluoro-7-azaindole typically involves the use of pyridine and pyrrole building blocks . One common method includes the Suzuki-Miyaura cross-coupling reaction between 4-chloro-1H-pyrrolo[2,3-b]pyridine and various boronic acids . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of continuous flow reactors, and purification techniques, are likely employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-4-chloro-3-fluoro-7-azaindole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the azaindole ring can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions such as the Suzuki-Miyaura reaction.

    Bases: Potassium carbonate is commonly used in substitution reactions.

    Solvents: Organic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized azaindole derivatives .

Scientific Research Applications

1-Acetyl-4-chloro-3-fluoro-7-azaindole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Acetyl-4-chloro-3-fluoro-7-azaindole involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and modulate the function of enzymes and receptors involved in critical cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-Acetyl-4-chloro-3-fluoro-7-azaindole can be compared with other similar compounds in the azaindole class, such as:

  • 4-Chloro-7-azaindole
  • 3-Fluoro-7-azaindole
  • 1-Acetyl-7-azaindole

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

1-(4-chloro-3-fluoropyrrolo[2,3-b]pyridin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2O/c1-5(14)13-4-7(11)8-6(10)2-3-12-9(8)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKNXUUSXVZGFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=C(C=CN=C21)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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